molecular formula C14H17N3 B1479873 1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098020-66-5

1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B1479873
CAS RN: 2098020-66-5
M. Wt: 227.3 g/mol
InChI Key: WOCVNRYXOKBMRQ-UHFFFAOYSA-N
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Description

This compound is a derivative of indazole, which is a type of organic compound. Indazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure .


Molecular Structure Analysis

The molecular structure of “1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole” would likely include an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .


Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions would depend on the functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, indazole derivatives are typically solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • A series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives were synthesized and characterized, revealing potential for anti-inflammatory and analgesic activities (Reddy et al., 2015).
  • Novel 3-heteroaryl N-1-functionalized indazoles were efficiently synthesized via palladium cross-coupling reactions, highlighting the utility of this compound in developing new chemical entities (Fraile et al., 2011).

Biological Activity and Potential Applications

  • Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives were synthesized, with some compounds showing potential as novel thrombin-receptor antagonists and exhibiting selective anticancer activities (郭瓊文, 2006).
  • Indazole derivatives, including the focal compound, were explored for their AKT inhibition activity, which is relevant in cancer research and treatment (Gogireddy et al., 2014).
  • The positional isomeric effect of ligands similar to the compound of interest on the structures of Cd(II) coordination polymers was studied, indicating the importance of ligand positioning in the design of metal-organic frameworks (Cisterna et al., 2018).

Material Science and Chemistry

  • Research on the synthesis of chromium(III) complexes with terdentate ligands including indazole derivatives has been conducted, showing potential applications in ethylene polymerization, which is crucial for the production of polyethylene materials (Hurtado et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some indazole derivatives have been studied for their anti-tubercular activity .

Future Directions

Research into indazole derivatives is ongoing, with many potential applications in pharmaceuticals and other industries .

properties

IUPAC Name

1-ethyl-3-pyridin-3-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-17-13-8-4-3-7-12(13)14(16-17)11-6-5-9-15-10-11/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCVNRYXOKBMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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